2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate amine and amide precursors. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with hydrazine derivatives under controlled conditions.
Amidation reaction: The resulting pyrazole derivative is then reacted with an appropriate amine, such as 2-amino-3-chloropropanoic acid, under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propanamide
- 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
Uniqueness
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and potentially improve its efficacy in various applications.
Properties
Molecular Formula |
C8H13ClN4O |
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Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-4-7(9)5(2)13(12-4)3-6(10)8(11)14/h6H,3,10H2,1-2H3,(H2,11,14) |
InChI Key |
MEPXIWRMFZVATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C(=O)N)N)C)Cl |
Origin of Product |
United States |
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